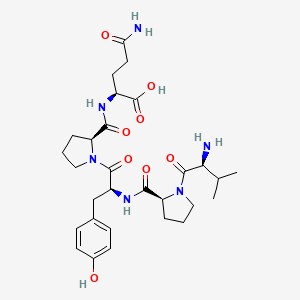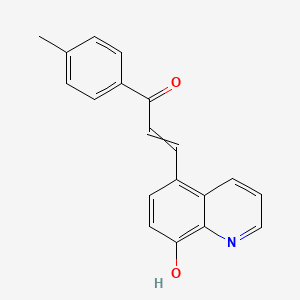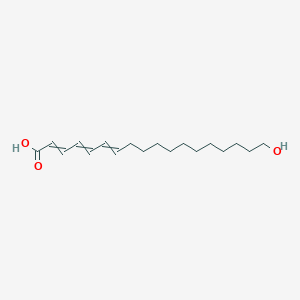
18-Hydroxyoctadeca-2,4,6-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Hydroxyoctadeca-2,4,6-trienoic acid is a unique fatty acid derivative characterized by the presence of hydroxyl and conjugated triene functionalities. This compound is of significant interest due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Hydroxyoctadeca-2,4,6-trienoic acid typically involves the oxidation of octadecatrienoic acids. For instance, enzymatic oxidation of (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid in red algae can yield this compound . The reaction conditions often include the use of specific enzymes that facilitate the oxidation process, leading to the formation of the hydroxyl group at the 18th carbon position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the enzymatic oxidation process or developing chemical synthesis routes that can be scaled up efficiently.
Chemical Reactions Analysis
Types of Reactions
18-Hydroxyoctadeca-2,4,6-trienoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional hydroxyl or keto groups.
Reduction: Reduction reactions can convert the triene system into a more saturated form.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
Major products formed from these reactions include various hydroxylated or keto derivatives, as well as saturated fatty acids depending on the specific reaction conditions employed .
Scientific Research Applications
18-Hydroxyoctadeca-2,4,6-trienoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: Its role in biological systems, particularly in lipid metabolism and signaling pathways, is of interest.
Medicine: Potential therapeutic applications are being explored, including its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 18-Hydroxyoctadeca-2,4,6-trienoic acid involves its interaction with specific molecular targets and pathways. For example, it can modulate lipid signaling pathways by acting as a ligand for certain receptors or enzymes involved in lipid metabolism. The hydroxyl group at the 18th position plays a crucial role in its biological activity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(9S,10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid: Another hydroxylated fatty acid with similar structural features but differing in the position of the hydroxyl group.
(9Z,11E,15Z)-(13S)-13-Hydroxyoctadeca-9,11,15-trienoic acid: Similar in having a hydroxyl group and triene system but with variations in the double bond positions.
Uniqueness
18-Hydroxyoctadeca-2,4,6-trienoic acid is unique due to its specific hydroxylation pattern and conjugated triene system, which confer distinct chemical and biological properties
Properties
CAS No. |
873072-89-0 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
18-hydroxyoctadeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C18H30O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h6,8,10,12,14,16,19H,1-5,7,9,11,13,15,17H2,(H,20,21) |
InChI Key |
ZALZJWKAEHMXRH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC=CC=CC=CC(=O)O)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


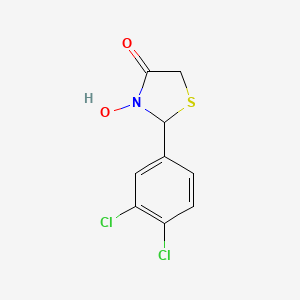
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
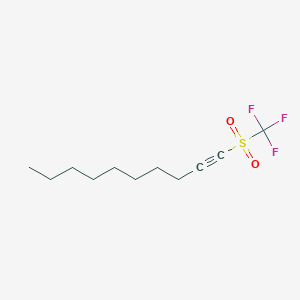

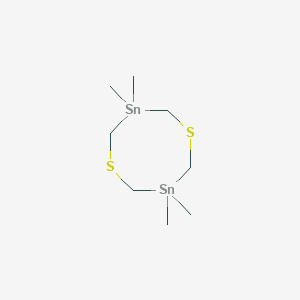
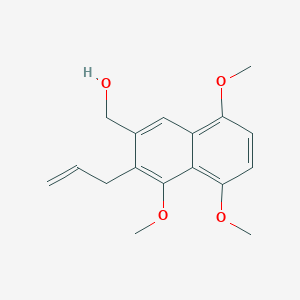
![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)

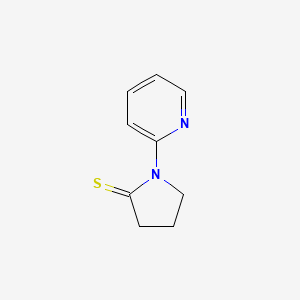
propanedinitrile](/img/structure/B14199672.png)
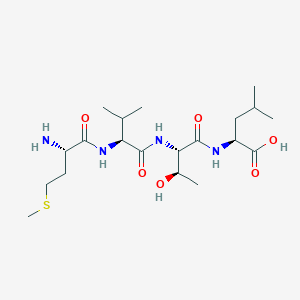
![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
